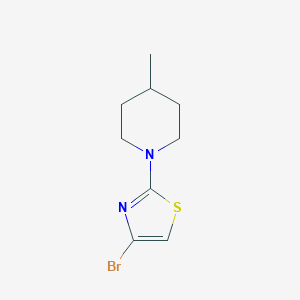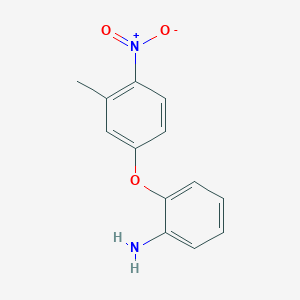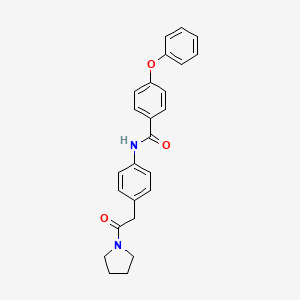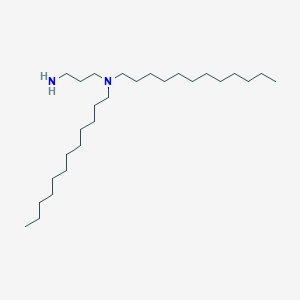![molecular formula C9H9F4N3O B14130985 N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine CAS No. 152460-13-4](/img/structure/B14130985.png)
N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine is a chemical compound characterized by the presence of a guanidine group attached to a phenyl ring, which is further substituted with a tetrafluoroethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
化学反応の分析
Types of Reactions
N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or other reduced forms.
科学的研究の応用
N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-phenylguanidine: Similar structure but lacks the tetrafluoroethoxy group.
3-(1,1,2,2-Tetrafluoroethoxy)aniline: Similar structure but lacks the guanidine group.
Uniqueness
N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine is unique due to the presence of both the guanidine and tetrafluoroethoxy groups, which confer distinct chemical properties and potential applications compared to similar compounds. The combination of these functional groups may enhance its reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
152460-13-4 |
|---|---|
分子式 |
C9H9F4N3O |
分子量 |
251.18 g/mol |
IUPAC名 |
2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]guanidine |
InChI |
InChI=1S/C9H9F4N3O/c10-7(11)9(12,13)17-6-3-1-2-5(4-6)16-8(14)15/h1-4,7H,(H4,14,15,16) |
InChIキー |
DZLQUQRFYZPWPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
